3,4-Dihydronaphthalene-2-carboxylic acid
Overview
Description
3,4-Dihydronaphthalene-2-carboxylic acid is a type of carboxylic acid that has been studied for its potential as a human 5α reductase inhibitor . This enzyme is a pharmacological target for the treatment of benign prostatic hyperplasia, male pattern baldness, and acne .
Synthesis Analysis
The synthetic strategy for the preparation of 3,4-dihydro-naphthalene-2-carboxylic acids consisted of triflation followed by subsequent Heck-type carboxylation . A Negishi-type coupling reaction was also used in the synthesis .Molecular Structure Analysis
The molecular structure of 3,4-Dihydronaphthalene-2-carboxylic acid consists of a dihydronaphthalene ring system with a carboxylic acid group .Chemical Reactions Analysis
Dihydronaphthalenes are known as useful building blocks in organic synthesis . They can undergo various reactions such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation .Physical And Chemical Properties Analysis
Carboxylic acids, like 3,4-Dihydronaphthalene-2-carboxylic acid, exhibit strong hydrogen bonding between molecules . They have high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Scientific Research Applications
Synthesis Techniques and Intermediates
3,4-Dihydronaphthalene-2-carboxylic acid has been utilized in various synthesis techniques. For instance, it has been synthesized from methyl 2-isobutenylcinnamates, which are derived from the acetates of Baylis–Hillman adducts. This process also prepares two types of α-alkylidene-γ-butyrolactones alongside 3,4-dihydronaphthalene-2-carboxylic acid (Gowrisankar, Lee, & Kim, 2004).
Photolysis and Thermolysis Products
Photolysis and thermolysis of certain derivatives of 3,4-dihydronaphthalene-2-carboxylic acid lead to different final products depending on the position of substitution. For example, reactions of 5-substituted derivatives yield indene-3-carboxylic acids and their esters, whereas 4-substituted derivatives lead to 1-sulfo-indene-3-carboxylic acid derivatives (Baumbach, Bendig, Nagel, & Lubsky, 1991).
Enantioselective Synthesis
Enantioselective synthesis of 1,2-dihydronaphthalenes, a class of molecules significant in both medicinal and synthetic chemistry, has been reported using 3,4-dihydronaphthalene derivatives. These reactions have resulted in the production of various useful compounds such as alcohol, amide, and epoxide (Perveen et al., 2017).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving 3,4-dihydronaphthalene derivatives have been studied for high-yielding synthesis. This approach has shown to be effective for synthesizing 1-carboxamido-3,4-dihydronaphthalenes and 1-methoxycarbonyl-3,4-dihydronaphthalene with high isolated yields (Farkas et al., 2013).
Electrocyclic Reactions
Thermolysis of certain precursors of 3,4-dihydronaphthalene has led to the discovery of electrocyclic reactions, providing a new pathway to synthesize 4-alkylideneisochroman-3-ones and 1-carbomethoxy-3,4-dihydronaphthalenes (Shishido et al., 1987).
Cycloaddition Reactions
Base-promoted 1,3-dipolar cycloaddition reactions involving methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate have been used to construct naphtho[2,3-d]isoxazole-4,9(3a H ,9a H)-diones, leading to the formation of diverse derivatives in high yields and with high regioselectivities and diastereoselectivities (You et al., 2018).
properties
IUPAC Name |
3,4-dihydronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLKBRLDGQHWCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342475 | |
Record name | 3,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydronaphthalene-2-carboxylic acid | |
CAS RN |
22440-38-6 | |
Record name | 3,4-dihydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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